![molecular formula C12H14ClNO3 B7594195 N-(5-chloro-2-hydroxy-3-methylphenyl)oxolane-2-carboxamide](/img/structure/B7594195.png)
N-(5-chloro-2-hydroxy-3-methylphenyl)oxolane-2-carboxamide
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Overview
Description
N-(5-chloro-2-hydroxy-3-methylphenyl)oxolane-2-carboxamide, commonly known as Clioquinol, is a synthetic compound that has been extensively studied for its potential therapeutic applications. Clioquinol is a member of the hydroxyquinoline family of compounds and is known to exhibit a wide range of biological activities.
Mechanism of Action
Clioquinol exerts its biological effects by chelating metal ions, particularly zinc and copper. This leads to a decrease in the activity of metalloproteins, which are involved in a number of cellular processes. In addition, Clioquinol has been shown to inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and repair.
Biochemical and Physiological Effects
Clioquinol has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its ability to inhibit the aggregation of amyloid beta peptides and induce apoptosis in cancer cells, Clioquinol has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and repair. Clioquinol has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
One of the advantages of using Clioquinol in lab experiments is its ability to chelate metal ions, which can be useful in studying the role of metalloproteins in cellular processes. In addition, Clioquinol has been shown to exhibit a wide range of biological activities, which can be useful in studying the mechanisms of disease. However, one of the limitations of using Clioquinol in lab experiments is its potential toxicity, particularly at high concentrations.
Future Directions
There are a number of future directions for the study of Clioquinol. One area of research is the development of more potent and selective metal chelators, which could be useful in the treatment of a number of diseases. Another area of research is the development of new therapeutic applications for Clioquinol, particularly in the treatment of neurodegenerative diseases and cancer. Finally, there is a need for further studies to determine the potential toxicity of Clioquinol and to develop safer and more effective dosing regimens.
Synthesis Methods
Clioquinol can be synthesized in a number of ways, but the most commonly used method involves the reaction of 5-chloro-2-hydroxy-3-methylbenzoic acid with 2-aminoethanol in the presence of thionyl chloride. The resulting product is then reacted with 2,3-epoxypropylamine to yield Clioquinol.
Scientific Research Applications
Clioquinol has been extensively studied for its potential therapeutic applications in a number of diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Clioquinol has been shown to inhibit the aggregation of amyloid beta peptides, which are responsible for the formation of plaques in the brains of Alzheimer's patients. In addition, Clioquinol has been shown to inhibit the growth of cancer cells by inducing apoptosis.
properties
IUPAC Name |
N-(5-chloro-2-hydroxy-3-methylphenyl)oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-7-5-8(13)6-9(11(7)15)14-12(16)10-3-2-4-17-10/h5-6,10,15H,2-4H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUHHZYUWWBICZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)NC(=O)C2CCCO2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-hydroxy-3-methylphenyl)oxolane-2-carboxamide |
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